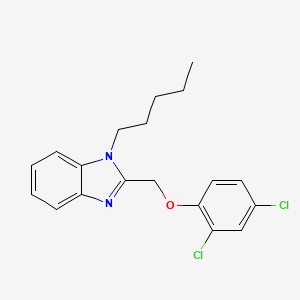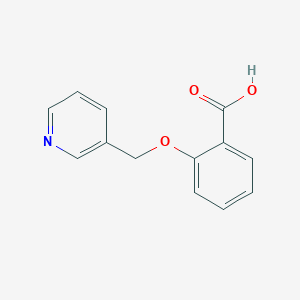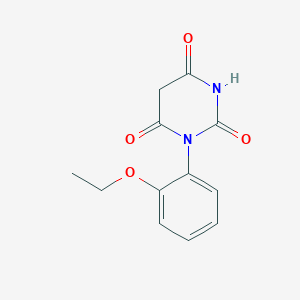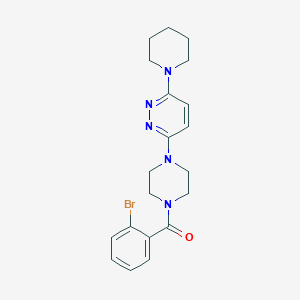
2-(2,4-Dichloro-phenoxymethyl)-1-pentyl-1H-benzoimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,4-Dichloro-phenoxymethyl)-1-methyl-1H-benzoimidazole” is a chemical compound with the linear formula C15H12Cl2N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Dichloro-phenoxymethyl)-1-methyl-1H-benzoimidazole” consists of a benzoimidazole core with a dichlorophenoxymethyl group attached .Physical And Chemical Properties Analysis
The molecular weight of “2-(2,4-Dichloro-phenoxymethyl)-1-methyl-1H-benzoimidazole” is 307.182 .Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated that benzimidazole derivatives, including those structurally related to 2-(2,4-Dichloro-phenoxymethyl)-1-pentyl-1H-benzimidazole, exhibit significant antimicrobial properties. These compounds have been synthesized and evaluated for their efficacy against a variety of bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus. The antimicrobial activity of these compounds is attributed to their ability to interfere with the cell wall synthesis of microbes, showcasing their potential as therapeutic agents in combating infectious diseases (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
DNA Topoisomerase I Inhibition
Benzimidazole derivatives, closely related to 2-(2,4-Dichloro-phenoxymethyl)-1-pentyl-1H-benzimidazole, have also been identified as potent inhibitors of mammalian DNA topoisomerase I, an enzyme crucial for DNA replication and cell division. This inhibition suggests a potential application in cancer therapy, where controlling the proliferation of cancer cells is paramount. Such compounds, through their interaction with the enzyme, could offer a pathway to developing new anticancer drugs (Alpan, Gunes, & Topçu, 2007).
Chemosensor Development
The benzimidazole moiety has been utilized in the synthesis of highly sensitive and selective chemosensors for the detection of metal ions, such as zinc(II). These sensors exhibit significant fluorescence enhancement upon binding with Zn2+ ions, making them valuable tools for biochemical and environmental monitoring. The development of these chemosensors underscores the versatility of benzimidazole derivatives in analytical chemistry, particularly in the detection and quantification of metal ions in various samples (Dey et al., 2016).
Environmental Applications
Benzimidazole derivatives have been explored for their environmental applications, particularly in the treatment of water contaminated with phenoxyacetic and benzoic acid herbicides. Membrane bioreactor (MBR) technology, utilizing these compounds, has shown promise in efficiently degrading toxic herbicides such as 2,4-D, highlighting the potential of benzimidazole derivatives in environmental remediation and the treatment of agricultural runoff (Ghoshdastidar & Tong, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-1-pentylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O/c1-2-3-6-11-23-17-8-5-4-7-16(17)22-19(23)13-24-18-10-9-14(20)12-15(18)21/h4-5,7-10,12H,2-3,6,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNTXYZPNPJXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dichlorophenoxy)methyl]-1-pentylbenzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-butyl-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2599006.png)
![2-(2-(indolin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2599008.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2599009.png)
![6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B2599011.png)



![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2599018.png)


![(E)-2-cyano-N-(2,4-difluorophenyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2599022.png)

![4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole](/img/structure/B2599027.png)